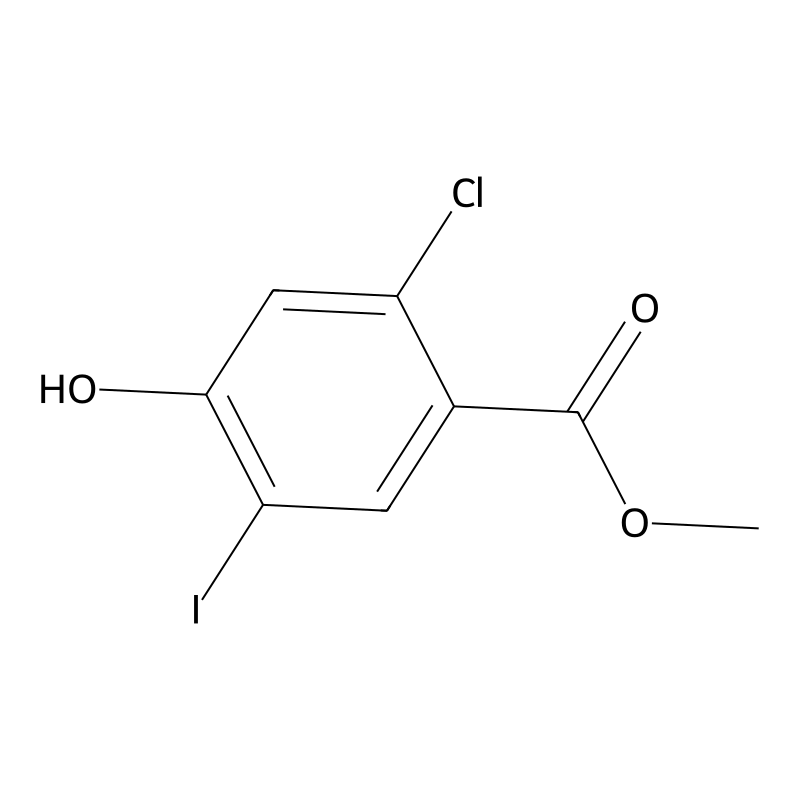Methyl 2-chloro-4-hydroxy-5-iodobenzoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Application in Environmental Science
Summary of the Application: This compound has been used in research related to the formation of disinfection byproducts (DBPs) in water treatment. The study hypothesized that UV-absorbing DBPs may include compounds, such as halofurans, which potentially explain the association between consumption of chlorinated water and an increased risk of developing urinary bladder cancer .
Methods of Application: The study used UV spectroscopy as a screening method to identify conditions forming stable UV-absorbing DBPs from 10 phenolic precursors at various pH levels, chlorine and bromide doses .
Results or Outcomes: Twelve furan-like structures were tentatively identified following the chlorination of 10 phenolic model precursors. This class of byproducts may be toxicologically significant for the urinary bladder .
Methyl 2-chloro-4-hydroxy-5-iodobenzoate is an organic compound with the molecular formula . It is classified as a derivative of benzoic acid, characterized by the presence of chlorine, iodine, and hydroxyl functional groups. This compound exhibits unique chemical properties due to the combination of these substituents, influencing its reactivity and potential applications in various fields, including medicinal chemistry and materials science.
- Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution. Common reagents for these reactions include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
- Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
- Reduction Reactions: The compound can undergo reduction to remove halogen atoms or convert the ester group into an alcohol, using reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed- From Substitution Reactions: Derivatives with different functional groups replacing chlorine or iodine.
- From Oxidation Reactions: Ketones or aldehydes.
- From Reduction Reactions: Alcohols or dehalogenated compounds.
Methyl 2-chloro-4-hydroxy-5-iodobenzoate has demonstrated significant biological activity, particularly in research settings. Its mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the hydroxyl group enables it to form hydrogen bonds and halogen bonds with biological molecules, potentially influencing their activity and function. This compound may be useful in enzyme inhibition studies and as a probe for biochemical pathways.
The synthesis of methyl 2-chloro-4-hydroxy-5-iodobenzoate typically involves a multi-step process:
- Esterification: The primary method involves the esterification of 2-chloro-4-hydroxy-5-iodobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. This reaction is usually conducted under reflux conditions to facilitate the formation of the ester.
- Industrial Production: In industrial settings, large-scale esterification processes are optimized to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization or chromatography are employed to enhance production efficiency.
Methyl 2-chloro-4-hydroxy-5-iodobenzoate has various applications:
- Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
- Biological Research: The compound is utilized in studies related to enzyme inhibition and biochemical pathways.
- Industrial Use: It is involved in producing specialty chemicals and materials, making it valuable in both academic research and commercial applications.
Research indicates that methyl 2-chloro-4-hydroxy-5-iodobenzoate interacts with biological molecules through hydrogen bonding and halogen bonding. These interactions can affect enzyme activity and receptor function, contributing to its potential use in drug development and biochemical research. The specific pathways and targets vary depending on the context of its application.
Several compounds share structural similarities with methyl 2-chloro-4-hydroxy-5-iodobenzoate:
| Compound Name | Key Features |
|---|---|
| Methyl 2-chloro-4-hydroxy-5-bromobenzoate | Contains bromine instead of iodine; similar reactivity |
| Methyl 2-chloro-4-hydroxy-5-fluorobenzoate | Contains fluorine; distinct electronic properties |
| Methyl 2-chloro-4-hydroxy-5-nitrobenzoate | Contains a nitro group; differing reactivity |
Uniqueness
Methyl 2-chloro-4-hydroxy-5-iodobenzoate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs containing different halogens. The iodine atom can participate in unique interactions such as halogen bonding, influencing the compound's behavior in both chemical and biological systems.
This compound's combination of functional groups allows for versatile applications across various scientific disciplines, making it a subject of ongoing research interest.








